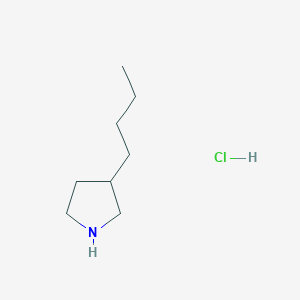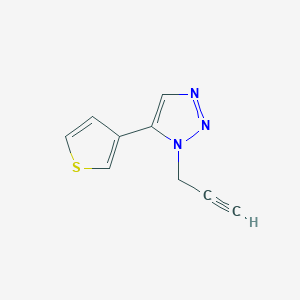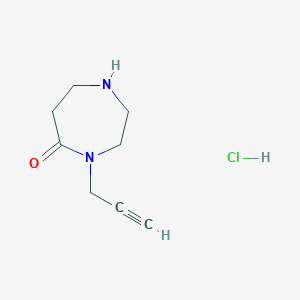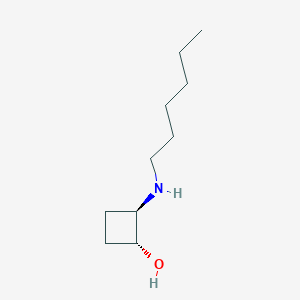![molecular formula C11H19N3 B1485384 {3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098074-15-6](/img/structure/B1485384.png)
{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Vue d'ensemble
Description
{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, also known as CPMA, is an organic compound with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments and is known for its versatility and stability. CPMA is a cyclic amine, which is a type of organic compound containing a nitrogen atom attached to two or more carbon atoms. CPMA has a unique structure and is a potentially useful tool for researchers in various fields.
Applications De Recherche Scientifique
Pharmaceutical Research
The compound is structurally related to cyclopropyl-methyl-amine, which is a building block in the synthesis of various pharmaceuticals . It can be used to create novel drugs with potential therapeutic effects. For instance, modifications of this compound could lead to the development of new antiviral or antidepressant medications, given the relevance of similar structures in these fields.
Agrochemical Development
Similar compounds have been utilized in the development of agrochemicals . The unique structure of “{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” could be explored for creating pesticides or herbicides with enhanced selectivity and reduced environmental impact.
Material Science
In material science, amines are used as curing agents for epoxy resins, which are essential in the production of composites . The subject compound could be investigated for its efficacy in this role, potentially leading to materials with improved mechanical properties or thermal resistance.
Catalysis
Amines are known to act as ligands in catalytic systems . This compound could be studied for its potential to form complexes with metals and catalyze various chemical reactions, possibly improving efficiency or selectivity in processes like hydrogenation or carbon-carbon bond formation.
Organic Synthesis
As a versatile building block, this compound can be employed in organic synthesis to construct complex molecules . Its use could be pivotal in the synthesis of natural products or bioactive molecules, where the introduction of the cyclopropyl group might impart significant biological activity.
Analytical Chemistry
Compounds like cyclopropyl-methyl-amine are used as reference materials in analytical chemistry . “{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” could serve a similar purpose, aiding in the calibration of instruments or as a standard in quantitative analyses.
Propriétés
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-6-2-3-11-7-13-14(9-11)8-10-4-5-10/h7,9-10,12H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPJPCJNYHNCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)

![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)

![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)

![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
amino}propanenitrile](/img/structure/B1485316.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid](/img/structure/B1485319.png)
![{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride](/img/structure/B1485322.png)